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molecular formula C10H9BrO3 B8509384 o-(Bromoacetyl)phenyl acetate

o-(Bromoacetyl)phenyl acetate

Cat. No. B8509384
M. Wt: 257.08 g/mol
InChI Key: DGGQZQQASYINLT-UHFFFAOYSA-N
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Patent
US06130217

Procedure details

o-(Bromoacetyl)phenyl acetate (2.57 g, 10 mmol) in dry acetone (30 mL) was treated with thionicotinamide (1.38 g, 10 mmol). The mixture was refluxed 16 hours, cooled to about 20° C. at which point a precipitate formed (2.46 g). The precipitate was filtered and dried in vacuo. The precipitate was dissolved in MeOH (50 mL) and treated with 10% NaOH in H2O (20 mL) for 1 hour at about 20° C. to hydrolyze the acetate ester. The pH was adjusted to neutrality with 6N HCl while chilling on ice/H2O and the volume was reduced to about 35 mL in vacuo. After cooling to about 4° C., an orange solid precipitate formed, which was removed by filtration and dried in vacuo to constant mass to yield 36-50% product (LSIMS m/s 254 (MH+)).
Quantity
2.57 g
Type
reactant
Reaction Step One
Quantity
1.38 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
36%

Identifiers

REACTION_CXSMILES
C([O:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[C:11](=O)[CH2:12]Br)(=O)C.[C:15]([NH2:23])(=[S:22])[C:16]1[CH:21]=[CH:20][CH:19]=[N:18][CH:17]=1>CC(C)=O>[N:18]1[CH:19]=[CH:20][CH:21]=[C:16]([C:15]2[S:22][CH:12]=[C:11]([C:6]3[CH:7]=[CH:8][CH:9]=[CH:10][C:5]=3[OH:4])[N:23]=2)[CH:17]=1

Inputs

Step One
Name
Quantity
2.57 g
Type
reactant
Smiles
C(C)(=O)OC1=C(C=CC=C1)C(CBr)=O
Name
Quantity
1.38 g
Type
reactant
Smiles
C(C1=CN=CC=C1)(=S)N
Name
Quantity
30 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed 16 hours
Duration
16 h
CUSTOM
Type
CUSTOM
Details
formed (2.46 g)
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
CUSTOM
Type
CUSTOM
Details
dried in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The precipitate was dissolved in MeOH (50 mL)
ADDITION
Type
ADDITION
Details
treated with 10% NaOH in H2O (20 mL) for 1 hour at about 20° C.
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
while chilling on ice/H2O
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to about 4° C.
CUSTOM
Type
CUSTOM
Details
an orange solid precipitate formed
CUSTOM
Type
CUSTOM
Details
which was removed by filtration
CUSTOM
Type
CUSTOM
Details
dried in vacuo to constant mass

Outcomes

Product
Name
Type
product
Smiles
N1=CC(=CC=C1)C=1SC=C(N1)C1=C(C=CC=C1)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 36%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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